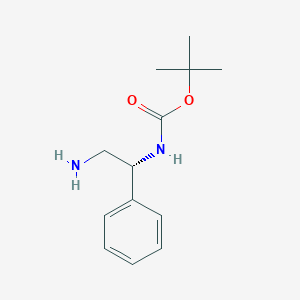

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate

Beschreibung

®-2-(Boc-amino)-2-phenylethylamine is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is significant in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The Boc group serves as a protective group for the amine, preventing unwanted reactions during synthetic processes.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALRZPKODHZOR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137102-65-9 | |

| Record name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Standard Boc Protection Protocol

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) serves as a base to scavenge hydrogen chloride generated during the reaction.

Table 1: Reaction Conditions for Boc Protection

| Parameter | Typical Value |

|---|---|

| Solvent | THF/DCM (anhydrous) |

| Base | TEA (1.2 equiv) |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 85–92% |

Key considerations include:

-

Steric hindrance : The bulky tert-butyl group necessitates slow addition of Boc anhydride to prevent side reactions.

-

Chirality retention : Mild conditions preserve the (R)-configuration of the starting amine.

Enantioselective Synthesis of (R)-2-Amino-1-Phenylethylamine

The chiral precursor (R)-2-amino-1-phenylethylamine is synthesized via asymmetric reduction or resolution techniques.

Catalytic Asymmetric Hydrogenation

Aryl-enamide substrates undergo hydrogenation using chiral catalysts such as Rhodium-(R)-BINAP complexes. This method achieves enantiomeric excess (ee) >98% under high-pressure H₂ (50–100 psi).

Table 2: Hydrogenation Parameters

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | β-Phenylethyl enamide | 98.5 | 90 |

| Ru-TsDPEN | α,β-Unsaturated ketone | 97.2 | 88 |

Kinetic Resolution

Racemic 2-amino-1-phenylethylamine is resolved using chiral acylases or lipases. For example, Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted (ee: 99%, yield: 45%).

Alternative Synthetic Routes

Reductive Amination

Phenylacetaldehyde reacts with tert-butyl carbamate in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target compound. While less stereoselective, this method is advantageous for large-scale production.

Table 3: Reductive Amination Optimization

| Reducing Agent | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 0°C | 72 | 78 |

| BH₃·THF | THF | −20°C | 85 | 82 |

Solid-Phase Synthesis

Immobilized resins functionalized with Wang or Rink amide linkers enable iterative Boc protection and deprotection. This approach is favored for combinatorial library synthesis, though scalability remains limited.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance Boc protection efficiency. Key benefits include:

Green Chemistry Approaches

Water-tolerant protocols using sulfonated carbon catalysts achieve 89% yield under solvent-free conditions, aligning with sustainable manufacturing principles.

Purification and Characterization

Chromatographic Techniques

-

Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

-

Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), flow rate: 1 mL/min.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(Boc-amino)-2-phenylethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate has the chemical formula C₁₃H₂₀N₂O₂ and is classified as a chiral compound. The presence of the tert-butyl group and the carbamate moiety enhances its stability and solubility, making it suitable for various applications in drug development and organic synthesis.

2.1. Chiral Building Block

This compound serves as a protected derivative of phenylethylamine , which is essential for synthesizing various chiral pharmaceuticals. The Boc (tert-butyloxycarbonyl) group acts as a protecting group for the amine functionality, allowing selective modifications to other parts of the molecule without affecting the amine.

2.2. Neuropharmacological Studies

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in treating neurological disorders.

Case Study: Binding Affinity Studies

A recent study explored the binding affinity of this compound at various neurotransmitter receptors. The findings indicated a moderate affinity for serotonin receptors, suggesting its potential role as a modulator in serotonergic pathways.

3.1. Synthesis of Chiral Amines

The compound is utilized in the synthesis of chiral amines through various methods, including:

- Pictet–Spengler Reactions : It participates in diastereoselective reactions that yield complex structures relevant in pharmaceutical chemistry .

- Decarboxylative Synthesis : It can be employed in base-mediated intramolecular reactions leading to alkylamines, showcasing its versatility as a synthetic intermediate .

Data Table: Synthetic Methods Involving this compound

4.1. Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential therapeutic roles in neuroprotection and modulation of mood disorders. Ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.

4.2. Antimicrobial Activity

Although primarily studied for its neuropharmacological applications, there are indications that derivatives of this compound may exhibit antimicrobial properties against certain pathogens, warranting further exploration in infectious disease contexts .

Wirkmechanismus

The mechanism of action of ®-2-(Boc-amino)-2-phenylethylamine involves its role as a protected amine. The Boc group stabilizes the amine, allowing it to participate in various reactions without undergoing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(Boc-amino)-2-phenylethylamine: The enantiomer of the compound, differing in its chiral configuration.

N-Boc-protected amino acids: Compounds with similar Boc-protected amine groups but different side chains.

Fmoc-protected amines: Amines protected with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.

Uniqueness

®-2-(Boc-amino)-2-phenylethylamine is unique due to its specific chiral configuration and the presence of the Boc protective group. This combination allows for selective reactions and applications in asymmetric synthesis, making it valuable in the preparation of enantiomerically pure compounds.

Biologische Aktivität

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate, also known as (R)-Boc-phenylethylamine, is a chiral compound that belongs to the carbamate class of organic compounds. Its unique structure, characterized by a tert-butyl group linked to a phenylethylamine moiety via a carbamate functional group, grants it significant biological activity. This article will explore the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Molecular Formula

- Chemical Formula : C₁₃H₁₈N₂O₂

- CAS Number : 137102-30-8

Structural Features

The structure of this compound includes:

- A tert-butyl group , which enhances lipophilicity.

- A carbamate moiety , which allows for hydrogen bonding and reactivity with biological targets.

- An aromatic ring that contributes to its stability and interaction with neurotransmitter receptors.

This compound exhibits its biological activity primarily through its interactions with neurotransmitter systems. The compound has been studied for its potential effects on:

- Serotonin Receptors : Preliminary studies suggest it may modulate serotonin pathways, which are crucial for mood regulation.

- Dopamine Receptors : It may also influence dopamine signaling, impacting cognitive functions and reward mechanisms.

The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity .

Pharmacological Studies

Research indicates that this compound may have neuroprotective effects. For instance:

- Neuroprotection : Studies have shown that compounds similar to this carbamate can protect neuronal cells from oxidative stress and apoptosis .

- Binding Affinity Studies : Interaction studies have demonstrated binding affinities at various neurotransmitter receptors, although detailed binding studies are still needed to fully elucidate these interactions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Diseases : Research has indicated that compounds with structural similarities exhibit neuroprotective properties in models of diseases such as Alzheimer's and Parkinson's .

- Mood Disorders : Given its potential modulation of serotonin and dopamine receptors, this compound could be explored for treating depression and anxiety disorders .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

| Step | Description | Yield |

|---|---|---|

| 1 | Protection of the amine group using tert-butyl dicarbonate (Boc₂O) | 60% |

| 2 | Reaction with phenylethylamine derivative | 84% |

| 3 | Purification via column chromatography | >95% purity |

This multi-step synthesis process allows for the production of high-purity compounds suitable for biological testing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-tert-butyl (2-amino-1-phenylethyl)carbamate, and how can enantiomeric purity be ensured?

- Methodology :

- Asymmetric Synthesis : Utilize catalytic asymmetric reactions such as the Mannich reaction, which employs chiral catalysts (e.g., organocatalysts or metal complexes) to achieve high enantiomeric excess (ee). For example, tert-butyl carbamates can be synthesized via enantioselective α-amidoalkylation ().

- Chiral Resolution : Combine chiral chromatography (e.g., HPLC with chiral stationary phases) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) to confirm enantiopurity.

- Quality Control : Monitor ee using polarimetry, chiral HPLC, or with chiral shift reagents (e.g., Eu(hfc)) ().

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : and NMR to confirm molecular structure, stereochemistry, and hydrogen bonding (e.g., NH protons in carbamate groups resonate at δ 5.0–6.0 ppm) ().

- X-ray Crystallography : Single-crystal analysis using SHELXL ( ) resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds in crystal packing) ().

- Data Interpretation : Correlate NOESY/ROESY data with X-ray-derived torsion angles to validate conformations.

Advanced Research Questions

Q. How can researchers resolve contradictions between NOESY data and X-ray diffraction results regarding molecular conformation?

- Methodology :

- Multi-Technique Validation : Cross-validate experimental data (e.g., NOESY cross-peaks indicating proximity of protons) with density functional theory (DFT)-optimized geometries.

- Crystallographic Refinement : Use SHELXL’s robust refinement algorithms to minimize residual density errors and improve model accuracy ( ).

- Case Study : In tert-butyl carbamate derivatives, discrepancies may arise from solution-phase flexibility vs. solid-state rigidity. Computational modeling (e.g., molecular dynamics) bridges this gap ().

Q. What strategies optimize enantiomeric excess in catalytic asymmetric synthesis of this compound?

- Key Factors :

- Catalyst Design : Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or transition-metal complexes (e.g., Ru(II)-salen) enhance stereoselectivity ().

- Reaction Conditions : Low temperatures (−20°C to 0°C) and aprotic solvents (e.g., THF) improve ee by reducing racemization.

- Example : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate synthesis achieved >95% ee via asymmetric Mannich reaction under optimized conditions ().

Q. How should researchers address challenges in diastereomer separation during purification?

- Purification Strategies :

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) or chiral stationary phases.

- Crystallization : Exploit solubility differences in polar/non-polar solvent mixtures (e.g., ethanol/water) to isolate the desired diastereomer ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.